molecular formula Si3N4<br>N4Si3 B078792 Silicon nitride CAS No. 12033-89-5

Silicon nitride

Cat. No. B078792
CAS RN: 12033-89-5
M. Wt: 140.28 g/mol
InChI Key: HQVNEWCFYHHQES-UHFFFAOYSA-N
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Description

Synthesis Analysis

Silicon nitride can be synthesized through several methods, each influencing the material's final properties. A prominent method is the synthesis of a cubic spinel structure of silicon nitride under high pressures (above 15 GPa) and temperatures (exceeding 2,000 K), forming a phase (c-Si₃N₄) with hardness potentially surpassing that of the hardest known oxides (Zerr et al., 1999). Another route involves the carbothermal reduction of silica, which promotes the formation of homogeneous Si₃N₄ grains, with each Si₃N₄ particle acting as a 'seed' for further reaction (Inoue et al., 1982).

Molecular Structure Analysis

Silicon nitride exists in two primary hexagonal polymorphs: α- and β-Si₃N₄, with a recent discovery of a cubic spinel structure formed under specific high-pressure and high-temperature conditions. These polymorphs have different physical properties and applications, influenced by their distinct molecular structures.

Chemical Reactions and Properties

Silicon nitride's formation involves reactions such as the direct nitridation of silicon powder in nitrogen gas, promoting through self-propagating high-temperature synthesis (SHS) with the dilution of silicon by Si₃N₄. This process highlights the material's ability to form through self-sustained reactions under specific conditions, producing structures with varying porosity and phase content (Cano et al., 2002).

Scientific Research Applications

  • Cutting Tools and Optoelectronic Properties : Silicon-based spinel nitrides demonstrate ultrahigh hardness and high thermal stability, making them suitable for cutting tools. They also exhibit interesting optoelectronic properties, potentially useful for light-emitting diodes (Zerr, Riedel, Sekine, Lowther, Ching, & Tanaka, 2006).

  • Plasmonic and Metamaterial Applications : Research on plasmonic and metamaterials has identified materials like metal nitrides, including silicon nitride, as potential alternatives to conventional metallic components like gold and silver, offering advantages in device performance and design flexibility (Naik, Shalaev, & Boltasseva, 2013).

  • Transient Electronics : Silicon nitrides are crucial in the development of transient electronics, such as biomedical implants and environmental sensors, due to their ability to dissolve in bio-fluids at programmable rates (Kang, Hwang, Cheng, Yu, Kim, Kim, Huang, & Rogers, 2014).

  • Orthopedic Biomaterial : Si₃N₄ has been used in orthopedic biomaterial for bone fusion in spinal surgery and improving the wear and longevity of prosthetic hip and knee joints (Bal & Rahaman, 2012).

  • Lattice Resonance on Metasurfaces : Silicon nitride metasurfaces have been developed for vivid color pixels in displays and imaging applications, offering a wide color gamut essential for contemporary display technology (Yang, Babicheva, Yu, Lu, Lin, & Chen, 2020).

  • Medical Applications : Due to its surface chemistry, silicon nitride shows promise in medical applications, such as orthopedics, dentistry, virology, and environmental remediation, by enhancing healing and inhibiting bacterial biofilm formation (Pezzotti, 2019).

  • CMOS-Compatible Integrated Photonics : Silicon nitride is a CMOS-compatible material for integrated photonics, especially at visible wavelengths, making it suitable for dense photonic circuits (Romero-García, Merget, Zhong, Finkelstein, & Witzens, 2013).

  • Tribology in Automotive and Aerospace : Silicon nitride's tribological properties, influenced by tribochemical reactions, make it significant in automotive and aerospace industries, particularly in reducing wear rate and friction level (Dante & Kajdas, 2012).

properties

IUPAC Name

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane
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InChI

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HQVNEWCFYHHQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

N12[Si]34N5[Si]16N3[Si]25N46
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Molecular Formula

Si3N4, N4Si3
Record name silicon nitride
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DSSTOX Substance ID

DTXSID20892247
Record name Silicon nitride (Si3N4)
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Molecular Weight

140.28 g/mol
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Physical Description

White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS]
Record name Silicon nitride
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Product Name

Silicon nitride

CAS RN

12033-89-5, 12033-60-2
Record name Silicon nitride
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Record name Silicon nitride (Si3N4)
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Synthesis routes and methods I

Procedure details

644 g of a silicon nitride powder (SN-E10 manufactured by Ube Industries, Ltd.; average particle size: 0.3 μm), 276 g of a silicon carbide (beta random ultrafine grade manufactured by Ibiden Co., Ltd.; average particle size: 0.27 μm), 80 g of an yttrium oxide powder (manufactured by Nippon Yttrium Co., Ltd.; average particle size: 1.4 μm) and 1000 g of ethanol as the dispersion medium were blended under pulverizing in a ball mill for 18 hours using 800 g of silicon nitride balls as a tumbling media. The resultant mixture was dried to obtain a starting ceramic powder mixture having a BET specific surface area of 12.1 m2 /g. The above amounts, 644 g of silicon nitride and 276 g of silicon carbide, correspond to theoretical amounts of silicon nitride and silicon carbide formed from 578.6 g of silicon and 82.9 g of carbon black used in Example 1.
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Synthesis routes and methods II

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
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Synthesis routes and methods III

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
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barrier layer 23
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Citations

For This Compound
733,000
Citations
J Robertson - Philosophical Magazine B, 1991 - Taylor & Francis
… the quality and stoichiometry of silicon nitride from the optical spectra. … silicon nitride. Both silicon and nitrogen dangling bond defects have recently been observed in silicon nitride. The …
Number of citations: 408 www.tandfonline.com
FL Riley - Journal of the American Ceramic Society, 2000 - Wiley Online Library
… This review examines from the historical standpoint the development of silicon nitride and of … in the silicon nitride materials is also surveyed. Because silicon nitride has close …
Number of citations: 715 ceramics.onlinelibrary.wiley.com
A Zerr, G Miehe, G Serghiou, M Schwarz, E Kroke… - Nature, 1999 - nature.com
… Silicon nitride (Si 3 N 4 ) is used in a variety of … silicon nitride are known, both of hexagonal structure: α- and β-Si 3 N 4 . Here we report the synthesis of a third polymorph of silicon nitride…
Number of citations: 809 www.nature.com
S Hampshire - Journal of achievements in materials and …, 2007 - jamme.acmsse.h2.pl
… silicon nitride and the related sialons and their processing into a range of high-grade structural ceramic materials. Design/methodology/approach: Silicon nitride … of silicon nitride and the …
Number of citations: 215 jamme.acmsse.h2.pl
Z Krstic, VD Krstic - Journal of Materials Science, 2012 - Springer
… The purpose of this review is to present the recent developments in silicon nitride (Si 3 N 4 ) ceramics and to examine the achievements regarding our understanding of the relationship …
Number of citations: 172 link.springer.com
RC Dante, CK Kajdas - Wear, 2012 - Elsevier
… for silicon nitride lubrication. ► We propose a general mechanism for silicon nitride tribochemical reactions. … Tribochemical products act as lubricants and protective film in silicon nitride. …
Number of citations: 130 www.sciencedirect.com
G Petzow, M Herrmann - High performance non-oxide ceramics II, 2002 - Springer
Silicon nitride ceramics is a generic term for a variety of alloys of Si 3 N 4 with additional compounds necessary for a complete densification of the Si 3 N 4 starting powder. They are …
Number of citations: 326 link.springer.com
R Baets, AZ Subramanian, S Clemmen… - Optical Fiber …, 2016 - opg.optica.org
Silicon photonics typically builds on a silicon-on-insulator based high-index-contrast waveguide system. Silicon nitride provides an alternative moderate-index-contrast system that is …
Number of citations: 190 opg.optica.org
MN Rahaman, Y Boiteux, LC De Jonghe - 1985 - escholarship.org
… INTRODUCTION Silicon nitride and silicon carbide are … Another area in the processing of silicon nitride and silican … density to be attained.3,4 In silicon nitride, add it ives, such as Y 203 …
Number of citations: 180 escholarship.org
H Klemm - Journal of the American Ceramic Society, 2010 - Wiley Online Library
… In this paper, a summary of the development of high-temperature silicon nitride (T>1200C) … was analyzed in comparison with a silicon nitride without sintering additives produced by hot …
Number of citations: 413 ceramics.onlinelibrary.wiley.com

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